![molecular formula C12H15N3O B1648478 2-(1,4-Diazepan-1-yl)benzo[d]oxazole CAS No. 159731-55-2](/img/structure/B1648478.png)

2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Vue d'ensemble

Description

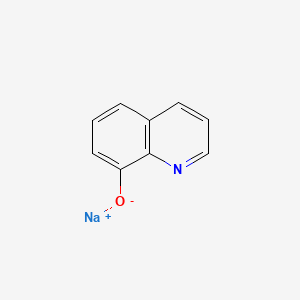

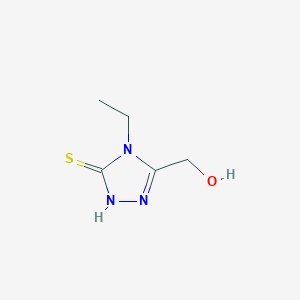

“2-(1,4-Diazepan-1-yl)benzo[d]oxazole” is a chemical compound with a molecular weight of 251.72 . It is also known as "5-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole" .

Synthesis Analysis

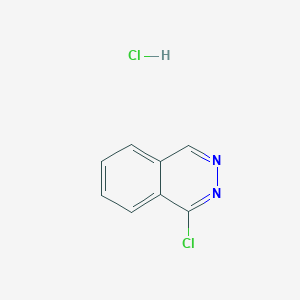

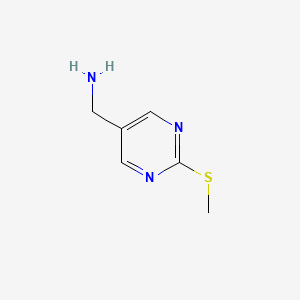

The synthesis of chiral 1,4-diazepanes, which includes “this compound”, has been developed through an enzymatic intramolecular asymmetric reductive amination . Several enantiocomplementary IREDs were identified for the synthesis of this compound with high enantioselectivity .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM−1, respectively . To further improve the catalytic efficiency of IR1, its double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex. The compound is involved in enzymatic intramolecular asymmetric reductive amination . This process has been developed for the synthesis of chiral 1,4-diazepanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 251.72 . The InChI code for this compound is 1S/C12H14ClN3O/c13-9-2-3-11-10 (8-9)15-12 (17-11)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 .

Applications De Recherche Scientifique

Chimie Médicinale

“2-(1,4-Diazepan-1-yl)benzo[d]oxazole” est un dérivé des 1,4-benzodiazépines, qui sont des médicaments largement utilisés pour plusieurs indications . Ils ont une structure cyclique qui comprend un cycle benzénique (benzo) plus un hétérocycle où deux atomes sont de l'azote (− diaza-) généralement en positions 1 et 4 .

Synthèse Organique

Ce composé peut être synthétisé par différentes méthodes. Par exemple, il peut être produit via une amination réductrice asymétrique intramoléculaire enzymatique . Ce processus implique l'utilisation d'IREDs énantiocomplémentaires pour la synthèse de ®- et (S)-5-chloro-2-(5-méthyl-1,4-diazepan-1-yl)benzo[d]oxazole avec une haute énantiosélectivité .

Biocatalyse

La biocatalyse est un autre domaine où ce composé trouve une application. Dans une étude, plusieurs IREDs énantiocomplémentaires ont été identifiés pour la synthèse de ®- et (S)-5-chloro-2-(5-méthyl-1,4-diazepan-1-yl)benzo[d]oxazole avec une haute énantiosélectivité .

Découverte de Médicaments

“this compound” est une unité structurale dans plusieurs produits pharmaceutiques. Par exemple, on le retrouve dans le Suvorexant, un antagoniste sélectif, dual des récepteurs orexine, utilisé pour le traitement de l'insomnie primaire .

Chimie Verte

Une méthode verte et efficace pour l'amination oxydative directe des benzoxazoles utilisant un liquide ionique hétérocyclique comme catalyseur a été développée . Cette réaction s'est déroulée de manière fluide à température ambiante et a donné les 2-aminobenzoxazoles souhaités avec des rendements bons à excellents .

Chimie Computationnelle

Des techniques de chimie computationnelle telles que les calculs de la théorie de la fonctionnelle de la densité et les simulations de dynamique moléculaire ont été utilisées pour fournir des informations sur les bases moléculaires de l'activité améliorée de certains mutants de ce composé .

Mécanisme D'action

Target of Action

Compounds containing the benzoxazole moiety have been associated with a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . Therefore, it is plausible that 2-(1,4-Diazepan-1-yl)benzo[d]oxazole may interact with multiple targets.

Mode of Action

Benzodiazepines, which share a similar diazepan-1-yl moiety, are known to act as positive allosteric modulators, increasing the total conduction of chloride ions across the neuronal cell membrane . This suggests that this compound might have a similar mode of action.

Biochemical Pathways

Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound interacts with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound has diverse molecular and cellular effects.

Action Environment

It is known that the compound should be stored under nitrogen at 4 degrees celsius , suggesting that its stability could be affected by temperature and atmospheric conditions.

Analyse Biochimique

Biochemical Properties

2-(1,4-Diazepan-1-yl)benzo[d]oxazole plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with imine reductases, which are enzymes involved in reductive amination reactions . These interactions can lead to the formation of chiral amines, which are important in pharmaceutical synthesis. Additionally, this compound may act as a modulator of certain receptor proteins, affecting their binding affinity and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of GABA receptors, which are involved in inhibitory neurotransmission . By binding to these receptors, this compound can enhance the conduction of chloride ions across the neuronal cell membrane, leading to hyperpolarization and reduced neuronal activity . This modulation of GABA receptors can have implications for neurological function and disorders.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules. At the molecular level, this compound can bind to receptor sites on proteins, altering their conformation and activity. For instance, its binding to GABA receptors enhances chloride ion conduction, leading to hyperpolarization of neurons . Additionally, this compound may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the duration of exposure and experimental conditions. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained modulation of receptor activity and enzyme function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating receptor activity and enzyme function . At higher doses, it can lead to toxic or adverse effects, such as excessive inhibition of neuronal activity or disruption of metabolic pathways . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or therapeutic outcome .

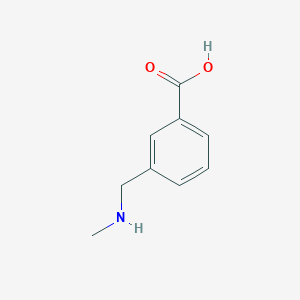

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, it may undergo oxidative metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways can influence the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also affect its overall activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with specific proteins and enzymes . These interactions can influence the compound’s biochemical properties and cellular effects.

Propriétés

IUPAC Name |

2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOBGQKLYQWHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

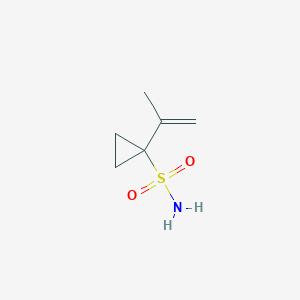

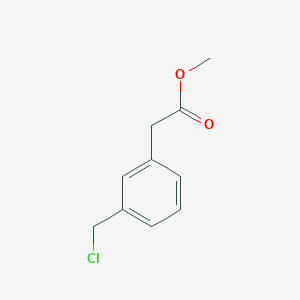

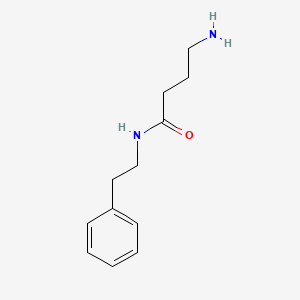

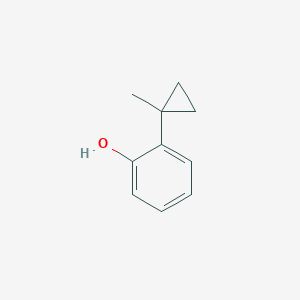

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1648420.png)

![8,8-Dihydro-8,8-diphenyl-2H,6H-[1,2]oxaphospholo[4,3,2-hi][2,1]benzoxaphosphole](/img/structure/B1648451.png)